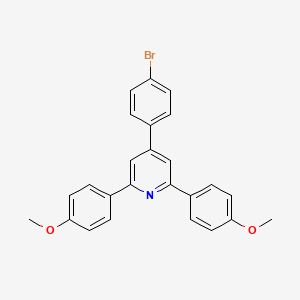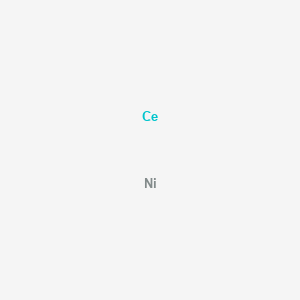
1,4,8-Trioxa-11-azacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-Trioxa-11-azacyclotetradecane is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trioxa-11-azacyclotetradecane typically involves the cyclization of linear precursors containing nitrogen and oxygen atoms. One common method involves the reaction of 1,2-bis(3-aminopropylamino)ethane with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents like toluene and petroleum ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and crystallization to achieve high purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Trioxa-11-azacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atom in the macrocycle can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated macrocycles.
Applications De Recherche Scientifique
1,4,8-Trioxa-11-azacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4,8-Trioxa-11-azacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ion, making it useful in various catalytic and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another azamacrocycle with four nitrogen atoms.
1,4,8,12-Tetraazacyclopentadecane: A larger macrocycle with similar properties but different ring size, affecting its complexation behavior.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with enhanced stability and different reactivity compared to the parent compound.
Uniqueness
1,4,8-Trioxa-11-azacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
| 134531-86-5 | |
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,4,8-trioxa-11-azacyclotetradecane |
InChI |
InChI=1S/C10H21NO3/c1-3-11-4-8-12-6-2-7-14-10-9-13-5-1/h11H,1-10H2 |
Clé InChI |
JNHOAWLLKQWDKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCOCCCOCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

